(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate is an organic compound with the molecular formula C24H22O3 and a molecular weight of 358.42968 g/mol . This compound is characterized by the presence of a benzoyl group attached to a propanoate moiety, which is further substituted with a 2,4-dimethylphenyl group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate typically involves the esterification of 2,4-dimethylphenol with 2-(3-benzoylphenyl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenyl 2-(4-benzoylphenyl)propanoate
- 2,4-Dimethylphenyl 2-(2-benzoylphenyl)propanoate
- 2,4-Dimethylphenyl 2-(3-acetylphenyl)propanoate
Uniqueness
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate is unique due to the specific positioning of the benzoyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C24H22O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C24H22O3/c1-16-12-13-22(17(2)14-16)27-24(26)18(3)20-10-7-11-21(15-20)23(25)19-8-5-4-6-9-19/h4-15,18H,1-3H3 |
InChI Key |
WRGGWGZFADLUMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.